(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 769069-96-7
VCID: VC21192828
InChI: InChI=1S/C10H11N3O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13)
SMILES: C1=CC=C(C(=C1)C2=NNC(=C2)CO)N
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol

CAS No.: 769069-96-7

Cat. No.: VC21192828

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol - 769069-96-7

Specification

CAS No. 769069-96-7
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name [3-(2-aminophenyl)-1H-pyrazol-5-yl]methanol
Standard InChI InChI=1S/C10H11N3O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13)
Standard InChI Key OEVHZSDDUAPTGG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NNC(=C2)CO)N
Canonical SMILES C1=CC=C(C(=C1)C2=NNC(=C2)CO)N

Introduction

Chemical Structure and Properties

Molecular Structure

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol consists of a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, a 2-aminophenyl group attached at the 3-position, and a hydroxymethyl (CH₂OH) group at the 5-position . This arrangement creates a molecule with multiple functional groups that can participate in various types of chemical interactions.

Structural FeatureDescription
Molecular FormulaC₁₀H₁₁N₃O
Molecular Weight189.22 g/mol
Core StructurePyrazole ring
Key Functional Groups2-Aminophenyl group, Hydroxymethyl group
Nitrogen Configuration1H-pyrazole (NH at position 1)

Physical and Chemical Characteristics

While comprehensive physicochemical data specifically for (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol is limited in the available literature, several properties can be inferred based on its structure:

  • Solubility: The hydroxymethyl group likely confers moderate water solubility, while the aromatic portions contribute to solubility in organic solvents.

  • Hydrogen Bonding Capacity: The compound contains multiple hydrogen bond donors (NH₂, NH, OH) and acceptors (N, O), suggesting potential for extensive intermolecular interactions.

  • Acid-Base Properties: The pyrazole NH and amino group can function as weak acids, while the nitrogen atoms in the pyrazole ring and the amino group can act as bases in chemical reactions.

Synthesis Methods

Synthetic Approaches

The synthesis of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol typically involves reactions of appropriate precursors to construct the pyrazole ring with the desired substitution pattern. By examining related compounds, several potential synthetic routes can be identified:

  • Cyclization Reactions: The compound may be synthesized through the reaction of 2-aminobenzaldehyde with hydrazine derivatives under controlled conditions . This approach would involve the formation of the pyrazole ring through cyclization reactions.

  • Modification of Existing Pyrazoles: Another approach might involve starting with a pre-formed pyrazole scaffold and subsequently introducing the 2-aminophenyl and hydroxymethyl groups through appropriate chemical transformations.

Reaction Conditions and Considerations

The synthesis of pyrazole derivatives generally requires careful control of reaction conditions to achieve satisfactory yields and purity. For similar aminophenyl-pyrazole compounds, the following conditions are often important:

  • Solvent Selection: Common solvents include ethanol or methanol, which facilitate the condensation and cyclization reactions.

  • Temperature Control: Elevated temperatures are often necessary to promote cyclization reactions, though the specific temperature range would depend on the reactivity of the precursors.

  • pH Conditions: An acidic environment often enhances the efficiency of reactions involving hydrazine derivatives and carbonyl compounds.

  • Purification Methods: Column chromatography or recrystallization techniques are typically employed to obtain the pure compound.

Biological Activities and Applications

Structure-Activity Relationships

The specific positioning of functional groups in (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol may significantly influence its biological activity profile:

  • The ortho-positioned amino group on the phenyl ring potentially creates a distinct three-dimensional arrangement that could influence binding to specific biological targets.

  • The hydroxymethyl group at the 5-position of the pyrazole ring provides an additional point for hydrogen bonding interactions with potential biological targets.

  • The pyrazole NH group serves as both a hydrogen bond donor and acceptor, potentially participating in key interactions with enzyme binding sites.

Structural FeaturePotential Biological Significance
Ortho-amino groupMay form intramolecular hydrogen bonds; influences molecular conformation
Pyrazole ringServes as a hinge-binding motif in many kinase inhibitors
Hydroxymethyl groupProvides additional hydrogen bonding capacity; may interact with polar residues in binding pockets

Comparative Analysis with Positional Isomers

Structural Variations

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol is one of three positional isomers that differ in the location of the amino group on the phenyl ring:

CompoundAmino Group PositionCAS NumberKey Characteristic
(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanolOrtho (2-position)769069-96-7Potential for intramolecular hydrogen bonding
[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanolMeta (3-position)Not specified in sourcesDifferent spatial orientation of amino group
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanolPara (4-position)Not specified in sourcesExtended linear structure

Impact on Properties and Activities

The position of the amino group on the phenyl ring can significantly influence various aspects of the compound's behavior:

  • Molecular Conformation: The ortho-positioned amino group in (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol may form intramolecular hydrogen bonds with the pyrazole ring or hydroxymethyl group, potentially creating a more rigid or constrained conformation compared to its isomers.

  • Binding Interactions: Different spatial arrangements of the amino group can lead to varied binding orientations and affinities when interacting with biological targets such as enzymes or receptors.

  • Physicochemical Properties: Properties such as solubility, partition coefficient, and pKa values might differ among the isomers due to the different electronic and steric effects of the amino group position.

Research Status and Future Directions

Current Research Landscape

  • In the field of medicinal chemistry, 3-aminopyrazole derivatives have been investigated for their potential as kinase inhibitors, with applications in cancer treatment and other therapeutic areas .

  • Differential scanning fluorimetry (DSF) assays have been used to evaluate the binding profiles of various 3-aminopyrazole-based molecules against kinase panels, providing insights into structure-activity relationships .

  • The pyrazole scaffold has been recognized for its importance in the development of compounds with anti-proliferative and anti-cancer potential, as well as applications in treating various diseases including breast cancer, lymphoma, cervical cancer, and inflammatory disorders .

Future Research Opportunities

Several promising research directions for (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol include:

  • Comprehensive characterization of physicochemical properties and structural features using advanced analytical techniques.

  • Systematic biological screening against diverse targets, particularly kinases, to identify potential therapeutic applications.

  • Exploration of structure-activity relationships through synthesis and evaluation of derivatives with modifications to the core structure.

  • Investigation of potential interactions with specific biological pathways or targets relevant to disease states.

  • Development of optimized synthetic routes for scalable production to facilitate further research.

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